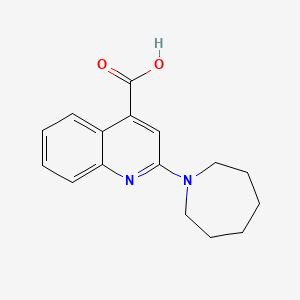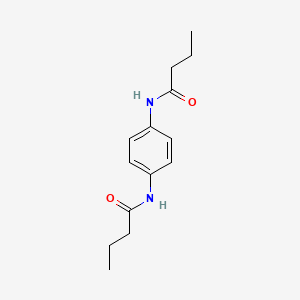
N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as EPPC, is a compound that has been widely studied in scientific research. It is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. In
作用機序
N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide acts as a selective and reversible inhibitor of MAO-B, which is responsible for the breakdown of dopamine and other neurotransmitters. By inhibiting MAO-B, N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide increases the levels of these neurotransmitters in the brain, leading to improved neuronal function and protection against oxidative stress.
Biochemical and Physiological Effects:
N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to increase dopamine levels in the brain, protect against oxidative stress, and improve cognitive function. N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been shown to have anti-inflammatory effects and to reduce the accumulation of amyloid beta plaques in the brain.
実験室実験の利点と制限
N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has several advantages for lab experiments, including its high potency as a MAO-B inhibitor, its selectivity for MAO-B over other enzymes, and its ability to cross the blood-brain barrier. However, N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide. One area of interest is the development of N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide as a potential therapy for other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide and its effects on neurotransmitter systems in the brain.
Conclusion:
In conclusion, N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide is a compound that has been extensively studied for its potential therapeutic applications in neurological disorders. It acts as a selective and reversible inhibitor of MAO-B, leading to increased levels of neurotransmitters in the brain and protection against oxidative stress. While N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has several advantages for lab experiments, further research is needed to fully understand its mechanism of action and potential therapeutic uses.
合成法
The synthesis of N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide involves a series of chemical reactions starting with the reaction of 2-acetylpyridine with ethylamine to form N-ethyl-2-acetylpyridin-4-amine. This compound is then reacted with thioacetamide to form N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide (N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide). The synthesis of N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been extensively studied and optimized for high yield and purity.
科学的研究の応用
N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. It has been shown to protect dopaminergic neurons from oxidative stress and reduce the accumulation of amyloid beta plaques in the brain. N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been investigated for its potential use as a biomarker for the diagnosis and prognosis of these disorders.
特性
IUPAC Name |
N-ethyl-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S/c1-2-13-12(17)16-9-7-15(8-10-16)11-5-3-4-6-14-11/h3-6H,2,7-10H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBHDGLNWDZTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-(pyridin-2-yl)piperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-benzyl-N~1~,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5726297.png)

![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726325.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5726339.png)
![N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B5726346.png)
![3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)

![4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5726358.png)

![11-[(3-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5726373.png)
![2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5726388.png)


